N-Methyl Amisulpride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

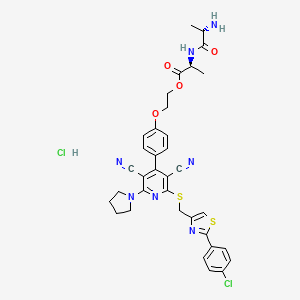

N-Methyl Amisulpride, also known as LB-102, is a patented benzamide designed to be an improved version of amisulpride . Amisulpride is a dopamine D2 receptor antagonist used in the treatment of acute and chronic schizophrenia, and in the prevention and treatment of postoperative nausea and vomiting in adults .

Synthesis Analysis

The synthesis of amisulpride involves methylation of 4-amino-salicylic-acid with dimethyl sulphate and base, optionally in presence of TBAB to obtain 4-amino-2-methoxy methyl benzoate. The next step is the oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid or 4-amino-2-methoxy-5-ethyl thio methyl benzoate with an oxidizing agent in the presence of sodium tungstate or ammonium molybdate .Molecular Structure Analysis

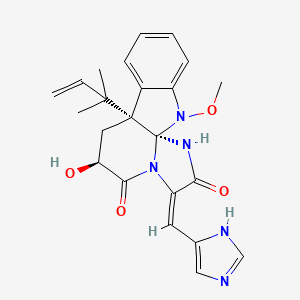

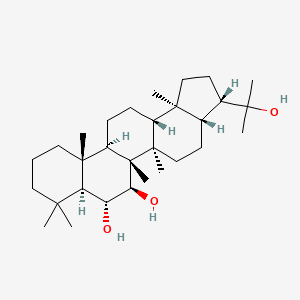

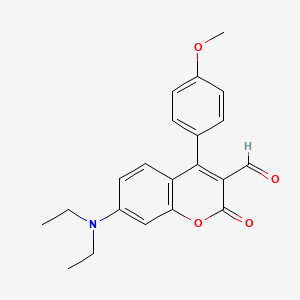

The molecular formula of N-Methyl Amisulpride is C18H29N3O4S . It is a more lipophilic version of amisulpride, designed to improve on amisulpride’s low permeability across the blood-brain barrier .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of amisulpride include methylation and oxidation .Physical And Chemical Properties Analysis

Amisulpride has a molecular weight of 369.479, and its chemical formula is C17H27N3O4S . The physical and chemical properties of N-Methyl Amisulpride are expected to be similar but slightly different due to the additional methyl group.Scientific Research Applications

Treatment of Schizophrenia

“N-Methyl Amisulpride”, also known as LB-102, is an improved version of amisulpride . Amisulpride is a well-known antipsychotic drug used to treat schizophrenia . It is a highly selective antagonist of dopamine D2 and D3 receptors . The unique receptor pharmacology of amisulpride makes it effective for both positive and negative symptoms of schizophrenia .

Improvement in Social Functioning and Quality of Life

Amisulpride can bring about additional improvement in the social functioning and quality of life of patients with schizophrenia . This is a significant advantage as schizophrenia often impacts a patient’s ability to interact socially and maintain a good quality of life.

Low Potential for Weight Gain

Amisulpride has one of the lowest potentials for weight gain among all antipsychotic agents . This is an important consideration as weight gain is a common side effect of many antipsychotic medications.

Lower Use of Anti-Parkinsonian Medication

Amisulpride is associated with lower use of anti-parkinsonian medication . This suggests that amisulpride may have a lower risk of causing parkinsonian side effects, which are common with many antipsychotic drugs.

Tolerability in terms of Anxiety and Insomnia

Amisulpride is well tolerated in terms of anxiety and insomnia . This is beneficial as these are common issues in patients with schizophrenia.

Treatment of Predominantly Negative Symptoms

Amisulpride benefits patients with negative symptoms, and is the only antipsychotic to demonstrate efficacy in patients with predominantly negative symptoms .

Long-term Efficacy

Amisulpride maintains its efficacy when used for medium-/long-term treatment, as demonstrated in studies of up to 12 months .

Adjunct to Clozapine Treatment

Amisulpride has the best evidence as an effective adjunct to clozapine treatment . This is particularly useful in cases where clozapine alone is not fully effective.

Mechanism of Action

Target of Action

N-Methyl Amisulpride, also known as LB-102, is a small molecule drug that primarily targets the 5-HT7 receptor , D2 receptor , and D3 receptor . These receptors are part of the dopamine and serotonin neurotransmitter systems, which play crucial roles in mood regulation, reward, and cognition.

Mode of Action

N-Methyl Amisulpride acts as an antagonist at these receptors, meaning it binds to them and blocks their activity . Specifically, it works as a dopamine D2 and D3 receptor antagonist , reducing the signaling of dopamine, a neurotransmitter associated with reward and pleasure. It also acts as a 5-HT7 receptor antagonist , blocking the activity of the serotonin 7 (5-HT7) receptor .

Biochemical Pathways

By blocking the activity of these receptors, N-Methyl Amisulpride affects the dopamine and serotonin pathways in the brain. This can lead to changes in mood, cognition, and behavior. The effectiveness of N-Methyl Amisulpride in treating psychiatric disorders is believed to stem from its blockade of the presynaptic dopamine D2 receptors, which regulate the release of dopamine into the synapse . By blocking these receptors, N-Methyl Amisulpride increases dopamine concentrations in the synapse .

Pharmacokinetics

Following oral administration, Amisulpride, the parent compound of N-Methyl Amisulpride, is rapidly absorbed with an absolute bioavailability of 48% . It undergoes minimal metabolism, and its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive and account for approximately 4% of the dose .

Result of Action

The molecular and cellular effects of N-Methyl Amisulpride’s action involve changes in neurotransmitter activity in the brain. By blocking dopamine D2 and D3 receptors, it reduces dopamine signaling, which can alleviate symptoms of schizophrenia and other psychiatric disorders . By blocking 5-HT7 receptors, it may also have antidepressant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Methyl Amisulpride. For instance, photodegradation, a process triggered by exposure to light, can affect the stability of psychiatric drugs, including amisulpride . Therefore, the storage conditions of the drug can impact its efficacy. Furthermore, individual factors such as age, sex, and dose can contribute to the interpatient variability in amisulpride plasma/serum concentration .

Future Directions

LB-102, or N-Methyl Amisulpride, is being developed as an improved version of amisulpride for the treatment of schizophrenia . A Phase 1b clinical trial has been conducted to evaluate the dopamine receptor occupancy of LB-102 in healthy subjects using positron emission tomography (PET) . The goal of this study was to confirm dopamine target engagement and assist in dose selection for an upcoming Phase 2 study in acute schizophrenia patients .

properties

IUPAC Name |

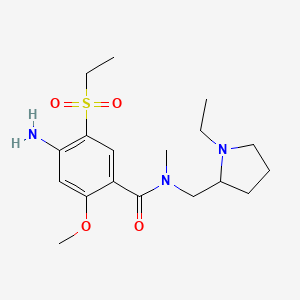

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLIJXXZFCRLES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl Amisulpride | |

CAS RN |

1391054-22-0 |

Source

|

| Record name | N-Methyl amisulpride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL AMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM73EV997H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.